BenchChemオンラインストアへようこそ!

3,4,5-triethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Lipophilicity CNS drug discovery ADME prediction

Source the structurally defined 4-methylphenyl-thiazole benzamide (CAS 896375-76-1) with a computed logP of 5.10 and low polar surface area (56.44 Ų). This specific para-methyl variant provides distinct +I and lipophilic contributions compared to 3-fluorophenyl or unsubstituted analogs, making it essential for SAR studies on kinase selectivity and CNS permeability. Procure as pre-weighed dry film (≥95% HPLC) to avoid solubility artifacts in DMSO-based HTS.

Molecular Formula C25H30N2O4S
Molecular Weight 454.59
CAS No. 896375-76-1
Cat. No. B2852039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-triethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
CAS896375-76-1
Molecular FormulaC25H30N2O4S
Molecular Weight454.59
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C
InChIInChI=1S/C25H30N2O4S/c1-5-29-21-14-19(15-22(30-6-2)23(21)31-7-3)24(28)26-13-12-20-16-32-25(27-20)18-10-8-17(4)9-11-18/h8-11,14-16H,5-7,12-13H2,1-4H3,(H,26,28)
InChIKeyJXESRMPCJYEGRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 896375-76-1: A 4-Methylphenyl-Thiazolyl-Ethyl Benzamide Scaffold for Focused Kinase and GPCR Screening Libraries


3,4,5-triethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide (CAS 896375-76-1; molecular formula C₂₅H₃₀N₂O₄S, MW 454.59 g/mol) is a synthetic small molecule belonging to the aminothiazole-benzamide class, a scaffold historically associated with inhibition of cell proliferation and protein kinases [1]. The compound features a 3,4,5-triethoxy-substituted benzamide core linked via an ethyl spacer to a 2-(4-methylphenyl)-1,3-thiazole moiety. Its computed physicochemical profile includes a logP of 5.10, a logD of 5.10, an intrinsic aqueous solubility (logSw) of -4.78, and a polar surface area of 56.44 Ų . These properties place it within the drug-like chemical space suitable for central nervous system (CNS) penetration prediction and oral bioavailability evaluation, making it a relevant candidate for early-stage neuroscience and oncology discovery programs.

Why a Simple Thiazole-Benzamide Cannot Substitute for CAS 896375-76-1 in mGluR5 and Proliferation Assays


Although numerous thiazole-benzamide derivatives exist within patent space (e.g., the Agouron series [1] and mGluR5 antagonists ), the specific combination of a 2-(4-methylphenyl)thiazole C2-substituent with a triethoxy-substituted benzamide is not interchangeable with close analogs such as the 3-fluorophenyl or 3-methylphenyl variants. The 4-methyl group on the terminal phenyl ring imposes a distinct spatial and electronic environment that influences thiazole ring electronics, π-stacking interactions, and hydrogen-bonding networks at the target binding site. Computational data show that the 4-methylphenyl derivative (logP 5.10) is significantly more lipophilic than its 3-fluorophenyl analog (logP ~4.3, based on ChemSrc and PubChem data for CAS 933230-77-4 ), which alters membrane permeability, off-target promiscuity, and compound handling properties. Substitution with a 3-methylphenyl or unsubstituted phenyl analog would yield different conformational preferences and metabolic soft spots, making direct biological interchange unreliable without confirmatory head-to-head profiling.

Quantitative Differentiation Evidence for CAS 896375-76-1 Against Structurally Proximal Analogs


Lipophilicity Shift: logP 5.10 (4-Methylphenyl) vs. ~4.3 (3-Fluorophenyl) — Implications for CNS Permeability and Nonspecific Binding

The target compound exhibits a computed logP of 5.10, as reported by ChemDiv . Its closest available comparator, the 3-fluorophenyl analog (CAS 933230-77-4), has a lower molecular weight (458.5 g/mol) and a predicted logP of approximately 4.3 based on its molecular formula and SMILES (CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F) . This difference of ~0.8 log units represents a nearly 6-fold increase in octanol-water partition coefficient for the 4-methylphenyl compound, which can significantly enhance blood-brain barrier permeability (often optimal in the logP 3-6 range) but also increase the risk of plasma protein binding and off-target promiscuity. For in vitro screening, the higher logP necessitates careful control of DMSO concentration and the use of carrier proteins to maintain compound solubility.

Lipophilicity CNS drug discovery ADME prediction

Polar Surface Area Constraint: PSA 56.44 Ų Maintains CNS Multiparameter Optimization (MPO) Desirability While Triethoxy Substitution Enhances Solubility Masking

The target compound possesses a topological polar surface area (TPSA) of 56.44 Ų , which falls within the favorable CNS drug space (traditionally <90 Ų for blood-brain barrier penetration). In contrast, the comparator compound 4-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamido}benzamide (ChemDiv ID Y044-0563; MW 351.43 g/mol) has a TPSA of 67.40 Ų . The lower TPSA of the target compound (ΔPSA = -10.96 Ų) is primarily attributable to the absence of the terminal benzamide group present in the comparator, replaced by an ethyl linker and a triethoxy-substituted benzamide. The triethoxy groups contribute to a favorable balance between hydrogen-bond acceptor capacity (6 HBA) and lipophilicity, which can improve solubility in assay media while preserving membrane permeability.

Polar surface area CNS MPO Drug-likeness

Intrinsic Solubility Challenge: logSw -4.78 Demands Formulation Strategies Distinct from More Soluble Thiazole-Benzamide Congeners

The computed intrinsic aqueous solubility (logSw) of the target compound is -4.78 , corresponding to an estimated solubility of approximately 1.66 × 10⁻⁵ mol/L (≈ 7.5 µg/mL). By comparison, the smaller thiazole-acetamido-benzamide analog (Y044-0563; MW 351.43 g/mol) has a logSw of -3.51 , approximately 18-fold more soluble. The lower solubility of the target compound is driven by its higher molecular weight (454.59 vs. 351.43 g/mol) and increased logP. This difference is quantitatively significant for high-throughput screening (HTS) applications: compounds with solubility below ~10 µM are prone to aggregation, precipitation, and false-negative or false-positive results in biochemical assays.

Aqueous solubility Assay interference Formulation

Bioassay Fingerprint Divergence: The 4-Methylphenyl Substituent Is Associated with Distinct Screening Hit Profiles Relative to 3-Fluorophenyl Analogs

The 3-fluorophenyl analog (CAS 933230-77-4) has been evaluated in at least two high-throughput screens deposited with the Scripps Research Institute Molecular Screening Center: an AlphaScreen-based biochemical assay for ULK1 inhibitors and a cell-based assay for GPR151 activators . Although target-specific activity data (e.g., IC₅₀ values) are not publicly disclosed for either compound, the structural difference between the 4-methylphenyl and 3-fluorophenyl substituents is known to influence heterocyclic π-stacking geometry and hydrogen-bond acceptor capacity at the thiazole C2 position. In thiazole-benzamide kinase inhibitor series (e.g., patent US 6,720,346 [1]), the para-methylphenyl substitution pattern has been associated with enhanced selectivity for certain tyrosine kinases over serine/threonine kinases, a selectivity vector absent in the meta-fluorophenyl sub-series.

Bioassay profiling Protein kinase inhibition GPCR screening

Recommended Application Scenarios for CAS 896375-76-1 Based on Quantitative Differentiation Evidence


Kinase-Selectivity Profiling Panels Requiring a Lipophilic, Low-PSA Thiazole-Benzamide Scaffold

For laboratories conducting broad kinase selectivity profiling, CAS 896375-76-1 serves as a structurally defined, low-TPSA (56.44 Ų) probe with computed logP 5.10 . Its physicochemical profile supports membrane permeation and intracellular target engagement. This compound is appropriate for inclusion in kinase panels alongside the 3-fluorophenyl analog (CAS 933230-77-4) to discriminate substituent-dependent selectivity against kinases sensitive to para-substituted phenylthiazoles, as suggested by the SAR landscape of patent US 6,720,346 [1].

CNS Drug Discovery Programs Prioritizing Blood-Brain Barrier Penetration Prediction Models

With a TPSA of 56.44 Ų and logP of 5.10 , CAS 896375-76-1 is predicted to fall within the favorable CNS MPO desirability space. Medicinal chemistry teams optimizing CNS-penetrant kinase inhibitors can utilize this scaffold as a reference compound for validating in silico BBB permeability models and for establishing baseline in vitro PAMPA-BBB or MDR1-MDCK permeability assay values, particularly when comparing against analogs with higher TPSA (e.g., 67.40 Ų for Y044-0563 ).

High-Throughput Screening Campaigns Targeting Cell Proliferation with Pre-Formulation Requirements

Given its low intrinsic solubility (logSw -4.78, approximately 16.5 µM ), CAS 896375-76-1 is best suited for HTS campaigns that incorporate standardized DMSO stock preparation protocols and acoustic dispensing to maintain solubility below the critical aggregation concentration. Procurement specifications should request purity ≥95% (HPLC) to minimize solubility artifacts from impurities, and the compound should be preferentially sourced as a pre-weighed, dry film to avoid freeze-thaw degradation.

Structure-Activity Relationship (SAR) Studies on Thiazole C2-Phenyl Substituent Effects

The 4-methylphenyl group on the thiazole C2 position represents a specific electronic and steric variant within the broader thiazole-benzamide class. In systematic SAR studies comparing para-methyl, meta-fluoro (CAS 933230-77-4), and unsubstituted phenyl derivatives, CAS 896375-76-1 provides the +I (inductive electron-donating) and lipophilic methyl contribution. Quantitative comparison of IC₅₀ shifts across a kinase panel when replacing 3-F with 4-CH₃ can reveal target-specific preference for hydrophobic enclosure or cation-π interactions, guiding lead optimization [1].

Quote Request

Request a Quote for 3,4,5-triethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.